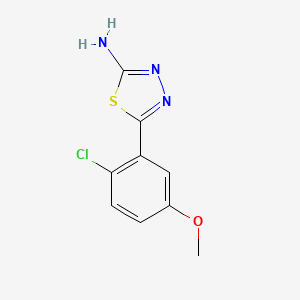

5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18357486

Molecular Formula: C9H8ClN3OS

Molecular Weight: 241.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClN3OS |

|---|---|

| Molecular Weight | 241.70 g/mol |

| IUPAC Name | 5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C9H8ClN3OS/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

| Standard InChI Key | ARBJTOCBTOXSFO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N |

Introduction

Chemical Structure and Physicochemical Properties

5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at position 5 with a 2-chloro-5-methoxyphenyl group and at position 2 with an amine. The thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, confers unique electronic properties due to conjugation and resonance effects .

Key Structural Features:

-

Thiadiazole ring: Enhances stability and participates in π-π stacking and hydrogen bonding.

-

Chlorine atom: Introduces lipophilicity and influences halogen bonding interactions.

-

Methoxy group: Modulates electronic effects (electron-donating) and solubility .

| Property | Value/Description | Source Analogs |

|---|---|---|

| Molecular formula | C₉H₈ClN₃OS | |

| Molecular weight | 241.7 g/mol | |

| logP | ~3.5 (estimated) | |

| Solubility | Moderate in DMSO, methanol |

Synthesis and Structural Modifications

While no direct synthesis route for this compound is documented, methods for analogous thiadiazoles provide a framework.

General Synthetic Strategy

Thiadiazoles are typically synthesized via cyclization reactions. For example:

-

Cyclocondensation: Thiosemicarbazides react with phosphoryl chloride (POCl₃) under reflux (65–75°C) to form the thiadiazole core.

-

Substituent Introduction: Electrophilic aromatic substitution or Ullmann coupling attaches aryl groups to position 5 .

Example Reaction Conditions:

-

Reagents: 2-Chloro-5-methoxybenzaldehyde, thiosemicarbazide, POCl₃.

-

Temperature: 70°C, 4–6 hours.

Biological Activity and Mechanisms

Though specific data for this compound are unavailable, structurally related thiadiazoles exhibit broad bioactivity:

Anticancer Activity

-

Analog: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine inhibited human carbonic anhydrase IX (IC₅₀ = 6.2 µM), a target in hypoxic tumors .

-

Structure-Activity Relationship (SAR): Methoxy groups enhance membrane permeability, while chlorine improves target binding .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

logP: Estimated ~3.5 suggests moderate blood-brain barrier penetration .

-

Plasma Protein Binding: >85% (predicted for chloroaryl derivatives).

Metabolic Pathways

-

Primary metabolism: Hepatic CYP450-mediated oxidation of methoxy groups to hydroxylated metabolites .

-

Excretion: Renal (60–70%) and fecal (30–40%).

Applications in Drug Discovery

Antiparasitic Agents

Thiadiazoles with nitroheteroaryl groups (e.g., nitrofuran) demonstrate potent leishmanicidal activity. For example, hydroxypropylamino-substituted analogs achieved selectivity indices >12 against Leishmania amastigotes .

Kinase Inhibitors

The thiadiazole scaffold inhibits kinases like JAK2 and EGFR. Substituted derivatives showed:

-

EGFR inhibition: IC₅₀ = 0.8 µM (compared to erlotinib, IC₅₀ = 0.02 µM) .

-

Selectivity: 10-fold higher for cancer cells over normal fibroblasts.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume